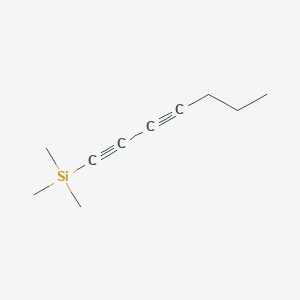
Hepta-1,3-diynyl(trimethyl)silane
Description
Hepta-1,3-diynyl(trimethyl)silane is an organosilicon compound characterized by a seven-carbon chain containing two conjugated triple bonds (1,3-diyne) attached to a trimethylsilyl group. The extended conjugation in the hepta-diynyl chain likely enhances thermal stability and reactivity in cross-coupling reactions compared to shorter-chain analogs. Applications may include use as a building block in materials science or pharmaceuticals, leveraging its rigid alkyne framework for structural control.
Properties
CAS No. |
19024-47-6 |
|---|---|
Molecular Formula |
C10H16Si |
Molecular Weight |
164.32 g/mol |
IUPAC Name |
hepta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C10H16Si/c1-5-6-7-8-9-10-11(2,3)4/h5-6H2,1-4H3 |
InChI Key |
YIHFGRVPDLKPJW-UHFFFAOYSA-N |
SMILES |
CCCC#CC#C[Si](C)(C)C |
Canonical SMILES |
CCCC#CC#C[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Silanes with Alkyne Functionalities
a) Trimethyl(penta-1,3-diynyl)silane (13f)
- Structure : Five-carbon chain with 1,3-diyne and trimethylsilyl group.
- Synthesis : Prepared via literature methods involving alkyne metathesis or catalytic coupling .
b) Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Structure : Ethynyl group linked to a boron-containing dioxaborolane ring (CAS 159087-46-4) .
- Properties : Molecular weight 224.18 g/mol, logP 3.07, high synthetic accessibility (3.3/10).
- Applications : Boron integration enables Suzuki-Miyaura coupling, contrasting with hepta-diynylsilane’s focus on alkyne-based reactivity.
c) Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane
- Structure : Ethynyl group with a stereochemically defined tetrahydropyran substituent.
- Synthesis : Achieved 86% yield via stereoselective aldol reaction under argon .
- Reactivity : Chiral centers and ether functionality enable applications in asymmetric synthesis, unlike the achiral hepta-diynylsilane.
Silanes with Oxygen-Containing Groups
a) Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)
- Structure: Silyl ether with a phenyl-substituted enol ether chain.
- Synthesis : 37% yield via silica gel purification (heptane/toluene) .
- Hazards : Likely less flammable than hepta-diynylsilane due to oxygen’s electron-withdrawing effects.
b) Hexamethyldisiloxane
- Structure : (CH₃)₃Si-O-Si(CH₃)₃ (CAS 107-46-0) .
- Applications : Used as a solvent or silicone precursor. Lacks reactive alkynes, making it less versatile in organic synthesis compared to hepta-diynylsilane.
Silanes with Aromatic/Cyclic Substituents
a) (Z)-Trimethyl(3-(2-(5-methylisochroman-4-ylidene)ethoxy)prop-1-yn-1-yl)silane (20)
- Structure : Propynylsilane fused to an isochroman ring.
- Synthesis : Purified via flash chromatography (heptane/EtOAc 9:1) .
- Reactivity : The isochroman group may confer photophysical properties, whereas hepta-diynylsilane’s linear structure favors polymerization.
b) (E)-Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


